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Compound of Interest

Compound Name: 2-Acetyl-1,4,5,6-tetrahydropyridine

Cat. No.: B1211944

For researchers, scientists, and professionals in drug development, this guide provides a
comprehensive overview of 2-Acetyl-1,4,5,6-tetrahydropyridine, a heterocyclic compound of
interest due to its presence in natural products and formation during the Maillard reaction. This
document details its chemical identifiers, experimental protocols for its synthesis, and its known
chemical pathways.

Core Chemical Identifiers

Precise identification of chemical compounds is fundamental in research and development. The
following table summarizes the key identifiers for 2-Acetyl-1,4,5,6-tetrahydropyridine.
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Identifier Value Citation(s)
CAS Number 25343-57-1 [11[2][3][4]
Molecular Formula C7H11NO [11[2][3]
Molecular Weight 125.17 g/mol [1]

1-(1,4,5,6-tetrahydropyridin-2-
IUPAC Name [4]
yl)ethan-1-one

PubChem CID 520194 [1]

InChl=1S/C7H11NO/c1-6(9)7-

InChl 4-2-3-5-8-7/h4,8H,2- [2][3]
3,5H2,1H3
HRAOWRVFLSYJKN-

InChlKey [2][3]

UHFFFAOYSA-N

SMILES CC(=0)C1=CCCCN1 [4]

2-Acetyltetrahydropyridine, 6-
Synonyms acetyl-1,2,3,4- [1]
tetrahydropyridine

Experimental Protocols

The synthesis of 2-Acetyl-1,4,5,6-tetrahydropyridine can be achieved through a multi-step
process starting from 2-acetylpyridine. The following protocol is based on the method described
by Buchi and Wuest.

Synthesis of 2-(1-Hydroxyethyl)piperidine

o Hydrogenation: A solution of 2-acetylpyridine (1 equivalent) in a suitable solvent (e.g.,
ethanol) is subjected to hydrogenation.

o Catalyst: The reaction is carried out in the presence of a rhodium-on-alumina catalyst.

o Conditions: The mixture is hydrogenated at a specified temperature and pressure until the
uptake of hydrogen ceases.
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o Work-up: The catalyst is removed by filtration, and the solvent is evaporated under reduced
pressure to yield 2-(1-hydroxyethyl)piperidine.

Oxidation to 2-Acetyl-1,4,5,6-tetrahydropyridine

o Oxidation: The synthesized 2-(1-hydroxyethyl)piperidine (1 equivalent) is dissolved in a
suitable solvent (e.g., dichloromethane).

o Oxidizing Agent: An oxidizing agent, such as pyridinium chlorochromate (PCC), is added to
the solution.

o Reaction: The reaction mixture is stirred at room temperature for a specified period,
monitoring the progress by thin-layer chromatography.

 Purification: Upon completion, the reaction mixture is purified by column chromatography on
silica gel to afford the final product, 2-Acetyl-1,4,5,6-tetrahydropyridine.

Chemical Pathways and Logical Relationships

While specific biological signaling pathways for 2-Acetyl-1,4,5,6-tetrahydropyridine have not
been extensively elucidated in the reviewed literature, its formation as a product of the Maillard
reaction is a well-documented chemical pathway. This non-enzymatic browning reaction occurs
between amino acids and reducing sugars and is responsible for the aroma and flavor of many
cooked foods.

The following diagram illustrates the synthetic workflow for 2-Acetyl-1,4,5,6-
tetrahydropyridine.

Synthesis of 2-Acetyl-1,4,5,6-tetrahydropyridine

Step 1: Hydrogenation Step 2: Oxidation

Rh/AI203, H2
2-Acetylpyridine Hydrogenation 2-(1-Hydroxyethyl)piperidine Oxidation 2-Acetyl-1,4,5,6-tetrahydropyridine

Click to download full resolution via product page

Caption: Synthetic workflow for 2-Acetyl-1,4,5,6-tetrahydropyridine.
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The Maillard reaction is a complex cascade of reactions. A simplified representation of the
formation of 2-Acetyl-1,4,5,6-tetrahydropyridine from proline and a reducing sugar is shown

below.

Maillard Reaction Pathway

Proline Reducing_Sugar
Initial_Condensation
Amadori_Rearrangement

Gntermediate_Products]

Cyclization_Dehydration

2-Acetyl-1,4,5,6-tetrahydropyridine

Click to download full resolution via product page
Caption: Simplified Maillard reaction pathway to the target compound.

Quantitative Data

While detailed experimental spectra are often published in primary literature, a summarized
table of key analytical data is provided below for reference.
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Data Type Observed Characteristics Citation(s)

Bands around 1675 cm™!
infrared (IR) (C=0 stretch) and 1690 cm~1
nfrare

(C=N stretch) are

characteristic.

Signals corresponding to the
'H NMR acetyl protons, and methylene
protons of the

tetrahydropyridine ring.

Resonances for the carbonyl
carbon, the acetyl methyl

13C NMR [4]
carbon, and the carbons of the

ring system.

Molecular ion peak
Mass Spectrometry corresponding to the molecular

weight of the compound.

It is important to note that the biological activities of 2-Acetyl-1,4,5,6-tetrahydropyridine are
not yet fully characterized. While related tetrahydropyridine derivatives have shown activity as
muscarinic agonists, and some pyridine derivatives exhibit antimicrobial properties, further
research is required to determine the specific biological roles and potential therapeutic
applications of this particular compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. scienceopen.com [scienceopen.com]

e 2. application.wiley-vch.de [application.wiley-vch.de]

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2-Acetyl-1_4_5_6-tetrahydropyridine
https://www.benchchem.com/product/b1211944?utm_src=pdf-body
https://www.benchchem.com/product/b1211944?utm_src=pdf-custom-synthesis
https://www.scienceopen.com/document_file/f3c77e2c-d0cf-4145-88ed-bedbc66698e0/PubMedCentral/f3c77e2c-d0cf-4145-88ed-bedbc66698e0.pdf
https://application.wiley-vch.de/contents/jc_2002/2007/z700793_s.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1211944?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

» 3. Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-
3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists - PubMed
[pubmed.ncbi.nim.nih.gov]

o 4. 2-Acetyl-1,4,5,6-tetrahydropyridine | C7H11NO | CID 520194 - PubChem
[pubchem.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [An In-depth Technical Guide to 2-Acetyl-1,4,5,6-
tetrahydropyridine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1211944#2-acetyl-1-4-5-6-tetrahydropyridine-cas-
number-and-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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